Didemnins - 77327-04-9

Didemnins

Catalog Number: EVT-264476
CAS Number: 77327-04-9
Molecular Formula: C49H78N6O12
Molecular Weight: 943.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Didemnin A is an antiviral & antitumor depsipeptide from Carribean tunicate.
Overview

Didemnins are a family of cyclic depsipeptides originally isolated from marine tunicates, particularly from the Caribbean tunicate Trididemnum solidum. These compounds exhibit significant biological activity, particularly as anti-cancer agents. The didemnin family includes several members, with didemnin B being the most studied and recognized for its potential therapeutic applications. The limited availability of these natural products due to their complex structures and low natural yields has prompted extensive research into their biosynthesis and synthetic methods.

Source and Classification

Didemnins are classified as cyclic depsipeptides, which are characterized by the presence of both amino acid and hydroxy acid residues in their structure. They are primarily derived from marine sources, specifically tunicates, which produce these compounds as secondary metabolites. The biosynthetic pathways involve non-ribosomal peptide synthetases and polyketide synthases, highlighting their complex biochemical origins .

Synthesis Analysis

Methods

The synthesis of didemnins can be approached through various methods, including total synthesis and semi-synthesis. Total synthesis involves constructing the entire molecule from simpler organic compounds, while semi-synthesis utilizes naturally occurring precursors.

  1. Microbial Synthesis: Recent advances have integrated microbial fermentation techniques with chemical synthesis to enhance the yield of didemnin B. For instance, researchers have engineered strains of Tistrella mobilis to increase didemnin B production through genetic modifications that amplify the biosynthetic gene clusters responsible for its synthesis .
  2. Chemical Synthesis: Total synthesis methods have been developed for didemnin A and its analogs. These methods often involve multiple steps, including protection-deprotection strategies and coupling reactions facilitated by reagents such as dicyclohexylcarbodiimide. For example, a total synthesis route was reported that successfully constructed didemnin A through a series of carefully controlled reactions .

Technical Details

The biosynthetic pathway for didemnins involves a series of enzymatic reactions catalyzed by non-ribosomal peptide synthetases and polyketide synthases. The gene clusters identified in Tistrella mobilis encode enzymes that facilitate the assembly of the cyclic structure through iterative processes that incorporate various amino acid building blocks .

Molecular Structure Analysis

Didemnins possess a unique cyclic structure characterized by a backbone that includes both amino acids and hydroxy acids.

  • Didemnin B Structure: The molecular formula for didemnin B is C₁₄H₂₅N₃O₅S, featuring a cyclic arrangement that contributes to its biological activity.
  • Data: Structural analysis through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry has provided insights into the specific arrangement of functional groups within the molecule .
Chemical Reactions Analysis

Didemnins undergo various chemical reactions that can modify their structure and enhance their biological activity:

  1. Hydrolysis: The cyclic structure can be hydrolyzed under acidic or basic conditions, leading to the formation of linear peptides.
  2. Esterification: Modifications involving esterification reactions can yield derivatives with altered pharmacological properties.
  3. Coupling Reactions: Techniques such as peptide coupling are employed to synthesize analogs by linking different amino acid residues or modifying existing structures .

Technical Details

The synthesis often employs protecting group strategies to prevent unwanted reactions at specific functional sites during multi-step synthesis processes. For example, protecting groups are used during the formation of peptide bonds to ensure selective reactivity at desired sites.

Mechanism of Action

The mechanism of action for didemnins primarily involves inhibition of protein synthesis within cancer cells. Didemnin A has been shown to bind elongation factor-1 alpha in a GTP-dependent manner, which disrupts normal protein synthesis processes essential for cell growth and division . This action leads to apoptosis in cancerous cells, making didemnins valuable candidates in cancer therapy.

Process Data

Research indicates that didemnins may also induce cellular stress responses that contribute to their anti-cancer effects, although further studies are needed to fully elucidate these pathways.

Physical and Chemical Properties Analysis

Didemnins exhibit several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Sensitive to hydrolysis under acidic or basic conditions; stability can vary based on structural modifications.
  • Melting Point: Specific melting points vary among different analogs and derivatives.

These properties influence their formulation as pharmaceutical agents and dictate methods for storage and handling in laboratory settings .

Applications

Didemnins have garnered attention for their potential applications in various scientific fields:

  • Oncology: As anti-cancer agents, particularly against hematological malignancies.
  • Biochemistry: Tools for studying protein synthesis mechanisms due to their specific interactions with elongation factors.
  • Pharmaceutical Development: Their unique structures serve as templates for designing new drugs with improved efficacy and reduced side effects.

Research continues into optimizing their production through synthetic biology approaches and exploring new derivatives with enhanced therapeutic profiles .

Historical Context and Discovery of Didemnins

Initial Isolation from Marine Tunicates and Early Structural Characterization

Didemnins were first isolated in 1981 from the Caribbean tunicate Trididemnum solidum, marking a milestone in marine natural product discovery. Early structural elucidation revealed didemnin B as a complex cyclic depsipeptide featuring unusual structural motifs, including: a macrocyclic core with ester (depsi) and peptide bonds, the non-proteinogenic amino acid isostatine (Ist), and α-(α-hydroxyisovaleryl)-propionic acid (Hip) [1] [2]. This structural complexity—characterized by seven amino acid residues and three hydroxy acid residues—posed significant challenges for chemical synthesis and initially hampered large-scale production [1] [4].

Biological screening quickly identified didemnin B as the most pharmacologically significant member of this family, demonstrating potent in vitro antitumor, antiviral, and immunosuppressive activities. Its unique mechanism—inhibition of protein synthesis and induction of apoptosis—propelled it to become the first marine-derived compound to enter human cancer clinical trials in the 1980s [1] [4]. Nordidemnin B, a minor analog lacking the lactate methyl group, was concurrently isolated but showed reduced bioactivity [1].

Table 1: Key Early-Discovered Didemnin Compounds from Tunicates

CompoundMolecular WeightSource OrganismReported Bioactivities
Didemnin B1112.3 DaTrididemnum solidumAntitumor, antiviral, immunosuppressive
Nordidemnin B1098.3 DaTrididemnum solidumModerate antitumor activity
Dehydrodidemnin B1110.3 DaAplidium albicans (Mediterranean)Enhanced antitumor potency
Didemnin M1128.3 DaAplidium albicansCytotoxicity against multiple tumor lines

Paradigm Shift: Identification of Bacterial Symbionts as Biosynthetic Sources

For decades, tunicates were presumed to be the primary producers of didemnins. This paradigm shifted fundamentally in 2011–2012 when independent research groups identified free-living marine α-proteobacteria of the genus Tistrella as the true biosynthetic sources. Key evidence included:

  • Bioassay-guided isolation: Cytotoxic fractions from cultured Tistrella mobilis (strain YIT 12409) were conclusively identified as didemnin B using NMR and MS comparisons with tunicate-derived standards [7].
  • Ubiquitous production: Multiple globally distributed Tistrella strains, including T. mobilis (Red Sea and Pacific isolates) and T. bauzanensis, consistently produced didemnin B and nordidemnin B, confirming didemnin biosynthesis as a genus-wide trait [1].
  • Genomic evidence: Complete genome sequencing of T. mobilis KA081020-065 revealed a 13-module hybrid NRPS-PKS biosynthetic gene cluster (did) on its 1.13 Mb megaplasmid pTM3. This cluster spanned >60 kb and encoded enzymes for synthesizing didemnin precursors X and Y—not didemnin B itself—indicating a post-assembly activation mechanism [1].

The discovery resolved long-standing supply challenges and explained why didemnins occurred in phylogenetically divergent tunicate species worldwide: These invertebrates acquired the compounds through dietary intake or by hosting symbiotic Tistrella populations [2] [5].

Table 2: Key Evidence Supporting the Bacterial Origin of Didemnins

Evidence TypeFindingsSignificance
Bacterial isolationTistrella mobilis cultured from marine sediments produces didemnin BFirst proof of non-tunicate origin
Genomic analysis13-module did gene cluster identified in T. mobilis megaplasmid pTM3Genetic basis for didemnin assembly established
Imaging mass spectrometryCaptured extracellular conversion of didemnins X/Y → B on bacterial coloniesVisualized unique post-synthetase activation pathway
Phylogenetic distributionDidemnin production in all tested Tistrella species and strainsBiosynthetic capability is conserved within genus

Chronological Advancements in Didemnin Research (1981–Present)

The didemnin research timeline highlights critical transitions from ecological discovery to genetic engineering:

  • 1981: Rinehart’s group isolates didemnin B from Trididemnum solidum [1].
  • 1984: Didemnin B enters Phase I clinical trials—the first marine natural product to do so [4].
  • 1990s: Clinical development of didemnin B halted due to toxicity (neuromuscular, hepatic), while dehydrodidemnin B (aplidin, from Aplidium albicans) emerges as a less toxic, more potent analog [8].
  • 2011–2012: Tistrella mobilis identified as the bacterial producer of didemnin B; biosynthetic gene cluster published [1] [7].
  • 2015–2020: Aplidin (plitidepsin) gains conditional approval in Australia for multiple myeloma and enters Phase III trials globally [4].
  • 2020s: Genetic engineering of Tistrella strains and heterologous expression efforts aim to optimize production and generate novel analogs [1] [4].

Table 3: Milestones in Didemnin Research and Development

PeriodKey AdvanceImpact
1981–1990Initial discovery and structural characterizationEstablished didemnins as biologically significant marine natural products
1990–2000Clinical trials of didemnin B; discovery of aplidinRevealed therapeutic potential and limitations of first-generation compounds
2000–2010Supply crisis due to ecological and synthetic challengesHighlighted need for sustainable production methods
2011–2020Bacterial symbiont and gene cluster identificationEnabled genetic solutions to supply problems
2021–PresentBiosynthetic engineering of did clusterAccelerated creation of novel didemnin analogs with improved properties

The elucidation of the did gene cluster revealed an unprecedented biosynthetic strategy: The NRPS-PKS machinery synthesizes didemnins X and Y—lipoglutamine-containing precursors—rather than didemnin B. These precursors undergo extracellular oxidative activation to form didemnin B, a rare example of post-assembly line maturation [1]. This discovery has profound implications for engineering: Modifying the did cluster or the oxidative activation step could yield analogs with enhanced pharmacological profiles. Recent studies confirm that Tistrella strains can produce over 20 didemnin-related compounds, suggesting the existence of "cryptic" derivatives awaiting pharmacological evaluation [1] [4].

The trajectory of didemnin research exemplifies the evolution of marine natural product discovery: What began as the chemical investigation of an obscure marine invertebrate now leverages microbial genomics and synthetic biology to develop sustainable cancer therapeutics. Future advances will likely focus on manipulating Tistrella’s biosynthetic machinery to address the remaining challenges of toxicity and resistance [1] [4] [8].

Properties

CAS Number

77327-04-9

Product Name

Didemnins

IUPAC Name

N-[(12R,13S)-13-[(2R)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]-4-methyl-2-(methylamino)pentanamide

Molecular Formula

C49H78N6O12

Molecular Weight

943.2 g/mol

InChI

InChI=1S/C49H78N6O12/c1-14-29(8)40-38(56)25-39(57)67-43(28(6)7)42(58)30(9)44(59)51-35(23-27(4)5)47(62)55-21-15-16-36(55)48(63)54(12)37(24-32-17-19-33(65-13)20-18-32)49(64)66-31(10)41(46(61)52-40)53-45(60)34(50-11)22-26(2)3/h17-20,26-31,34-38,40-41,43,50,56H,14-16,21-25H2,1-13H3,(H,51,59)(H,52,61)(H,53,60)/t29-,30?,31?,34?,35?,36?,37?,38-,40+,41?,43?/m1/s1

InChI Key

XQZOGOCTPKFYKC-VSZULPIASA-N

SMILES

CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)NC)C)CC3=CC=C(C=C3)OC)C)CC(C)C)C)C(C)C)O

Solubility

Soluble in DMSO

Synonyms

didemnin A
didemnin A, N-(1-(2-hydroxy-1-oxopropyl)-L-prolyl)-, (S)-
didemnin A, N-(2-hydroxy-1-oxopropyl)-, (S)-
didemnin B
didemnin C
didemnin D
didemnin E
didemnins
NSC 325319
oncoprecipitin A

Canonical SMILES

CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)NC)C)CC3=CC=C(C=C3)OC)C)CC(C)C)C)C(C)C)O

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](CC(=O)O[C@H](C(=O)[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@@H](CC(C)C)NC)C)CC3=CC=C(C=C3)OC)C)CC(C)C)C)C(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.